molecular formula C10H9BrClNO B1443943 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one CAS No. 804555-01-9

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

Cat. No. B1443943
M. Wt: 274.54 g/mol
InChI Key: UGZCVJHTCSFIKL-UHFFFAOYSA-N
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Description

“3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 804555-01-9 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 3-bromo-1-(3-chlorophenyl)-2-pyrrolidinone .


Molecular Structure Analysis

The molecular formula of “3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” is C10H9BrClNO . The InChI Code for this compound is 1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one” include a molecular weight of 274.54 . Unfortunately, other specific physical and chemical properties like boiling point and storage conditions are not available in the search results .

Scientific Research Applications

  • Electronic and Non-Linear Optical Properties : A study by Nazeer et al. (2020) on derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, a compound similar to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, focused on their electronic properties and non-linear optical properties. This research implies potential applications in materials science, particularly in the development of electronic and optical devices (Nazeer et al., 2020).

  • Antimicrobial Activity : A study on pyrrolidine derivatives, including compounds structurally related to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, showed potential as antimicrobial agents. Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from similar compounds, indicating a path for exploring the antimicrobial applications of 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one (Bogdanowicz et al., 2013).

  • Molecular Docking Study and Potential Therapeutic Uses : The synthesis of pyrrolidine derivatives and their molecular docking studies, as conducted by Ayan et al. (2013), suggest potential therapeutic applications. These compounds, related to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one, showed promise as thrombin inhibitors, highlighting potential uses in treating thrombosis and other related conditions (Ayan et al., 2013).

  • Synthesis of Physiologically Active Compounds : Kimpe et al. (1997) conducted a study on the efficient preparation of 3-halopyrroles, which are structurally similar to 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one. This research is relevant for the development of physiologically active compounds in fields like agrochemistry and pharmaceutical sciences (Kimpe et al., 1997).

  • Synthetic Methodology and Chemical Transformations : The synthesis of complex molecules often involves intermediates like 3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one. For instance, the work by Muchowski and Naef (1984) on 3-lithiopyrroles, obtained through halogen-metal interchange from similar compounds, illustrates the role of such intermediates in synthetic organic chemistry, potentially leading to the creation of new compounds with varied applications (Muchowski & Naef, 1984).

properties

IUPAC Name

3-bromo-1-(3-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-9-4-5-13(10(9)14)8-3-1-2-7(12)6-8/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZCVJHTCSFIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268399
Record name 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(3-chlorophenyl)pyrrolidin-2-one

CAS RN

804555-01-9
Record name 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=804555-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(3-chlorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Hanusek, M Sedlák, P Drabina… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title molecular salt, C11H13ClN3OS+·Br−, the C—N bond lengths in the –S–C(NH2)2 fragment indicate partial double-bond character of these bonds. The constituent ions are …
Number of citations: 7 scripts.iucr.org
J Hanusek, M Sedlák, P Drabina… - … Section E: Structure …, 2009 - scripts.iucr.org
The title molecule, C13H17ClN3OS+·Br−, consists of benzene and pyrrolidine rings and an S–C(NHCH3)2 group. The central C—N bond lengths in the S–C(NHCH3)2 fragment …
Number of citations: 7 scripts.iucr.org

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